molecular formula C16H13ClN2O2S B12192984 4-chloro-3-methyl-N-(3-quinolinyl)benzenesulfonamide

4-chloro-3-methyl-N-(3-quinolinyl)benzenesulfonamide

Cat. No.: B12192984
M. Wt: 332.8 g/mol
InChI Key: LOTDITRVZPVXOR-UHFFFAOYSA-N
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Description

4-chloro-3-methyl-N-(3-quinolinyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the quinoline moiety in this compound adds to its potential biological activity, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methyl-N-(3-quinolinyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the condensation of 4-chloro-3-methylbenzenesulfonyl chloride with 3-aminoquinoline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methyl-N-(3-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-3-methyl-N-(3-quinolinyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-3-methyl-N-(3-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the activity of enzymes essential for bacterial growth. In anticancer research, it may interfere with cellular pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide
  • 4-chloro-N-(2-{(2E)-2-[(2-chloro-7-methyl-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)benzenesulfonamide

Uniqueness

4-chloro-3-methyl-N-(3-quinolinyl)benzenesulfonamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C16H13ClN2O2S

Molecular Weight

332.8 g/mol

IUPAC Name

4-chloro-3-methyl-N-quinolin-3-ylbenzenesulfonamide

InChI

InChI=1S/C16H13ClN2O2S/c1-11-8-14(6-7-15(11)17)22(20,21)19-13-9-12-4-2-3-5-16(12)18-10-13/h2-10,19H,1H3

InChI Key

LOTDITRVZPVXOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)Cl

Origin of Product

United States

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